7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 313470-42-7
Cat. No.: VC21442250
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-42-7 |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.4g/mol |
| IUPAC Name | 7-[(E)-but-2-enyl]-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-3-4-11-22-14-15(21(2)17(24)20-16(14)23)19-18(22)25-12-10-13-8-6-5-7-9-13/h3-9H,10-12H2,1-2H3,(H,20,23,24)/b4-3+ |
| Standard InChI Key | LORXGUWCJITDMT-ONEGZZNKSA-N |
| Isomeric SMILES | C/C=C/CN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
| SMILES | CC=CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
| Canonical SMILES | CC=CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a substituted purine compound with specific functional groups at positions 2, 3, 6, 7, and 8 of the purine scaffold. The compound is registered with CAS number 313470-42-7 and possesses distinctive structural features that define its chemical behavior and potential biological activity .
Molecular Properties
The compound exhibits the following fundamental molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.44 g/mol |
| CAS Registry Number | 313470-42-7 |
This molecular formula indicates the presence of 18 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom arranged in a specific configuration .
Structural Components Analysis
The name of the compound provides insight into its structural components:
-
Purine core: The 3,7-dihydro-1H-purine-2,6-dione portion represents a modified purine nucleus with oxygen atoms at positions 2 and 6.
-
7-(2-butenyl) substituent: An unsaturated four-carbon chain (2-butenyl) attached at position 7 of the purine ring.
-
3-methyl substituent: A methyl group at position 3 of the purine ring.
-
8-[(2-phenylethyl)sulfanyl] substituent: A 2-phenylethyl group attached to the purine ring at position 8 via a sulfur atom.
Structural Relationships to Similar Compounds
Comparison with Related Purine Derivatives
The compound shares structural similarities with other substituted purines, such as 3-methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione (CAS: 189149-69-7) . The key difference lies in the nature of the substituent at position 7 - a propyl group in the latter compound versus a 2-butenyl group in our target molecule. Both compounds contain the same 3-methyl and 8-phenethylsulfanyl substituents, suggesting potential similarities in biological activity and chemical behavior.
Structural Family Classification
The compound belongs to a broader class of substituted purines, specifically 2,6,7,8-substituted purines, which have been investigated for their potential as HDM2 (Human Double Minute 2) protein inhibitors . This structural classification is significant because it may provide insights into the compound's potential biological mechanisms and pharmaceutical applications.
| Substituent Position | Group | Potential Contribution to Activity |
|---|---|---|
| Position 3 | Methyl | May affect binding affinity to target proteins |
| Position 7 | 2-butenyl | The unsaturated chain may influence lipophilicity and receptor interactions |
| Position 8 | (2-phenylethyl)sulfanyl | The aromatic ring and sulfur linker may be crucial for target binding |
Chemical Properties and Behavior
Reactivity Profile
The compound contains several functional groups that contribute to its chemical reactivity:
-
Purine-2,6-dione system: This modified purine core with two carbonyl groups may participate in hydrogen bonding interactions
-
Alkene functionality: The 2-butenyl group contains a carbon-carbon double bond that may undergo addition reactions
-
Thioether linkage: The sulfur atom connecting the phenylethyl group to the purine ring can participate in oxidation reactions and metal coordination
Research and Development Context
Patent Context
The compound appears in the context of patents related to 2,6,7,8-substituted purines as HDM2 inhibitors, suggesting its potential value in pharmaceutical development . Patent literature indicates ongoing interest in this class of compounds for therapeutic applications, particularly in oncology.
Structure-Based Drug Design Implications
The specific substitution pattern of 7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione may represent a rational design approach to optimize:
-
Binding affinity to target proteins
-
Pharmacokinetic properties such as absorption and distribution
-
Metabolic stability
Analytical Considerations
Identification Methods
For analytical purposes, the compound can be identified using various techniques:
-
Mass Spectrometry: Expected molecular ion peak at m/z 356.44 corresponding to its molecular weight
-
NMR Spectroscopy: Characteristic signals for aromatic protons, methyl group, and aliphatic chains
-
IR Spectroscopy: Characteristic absorption bands for C=O groups of the purine-2,6-dione system
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume